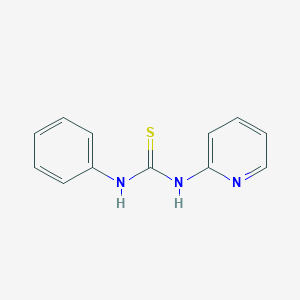
1-Phenyl-3-(2-pyridyl)-2-thiourea
Übersicht
Beschreibung
1-Phenyl-3-(2-pyridyl)-2-thiourea is an organic compound with the molecular formula C₁₂H₁₁N₃S It is a thiourea derivative, characterized by the presence of a phenyl group and a pyridyl group attached to the thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(2-pyridyl)-2-thiourea can be synthesized through the reaction of phenyl isothiocyanate with 2-aminopyridine. The reaction typically proceeds in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
C6H5NCS+C5H4NNH2→C6H5NHC(S)NHC5H4N
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reactant concentrations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-3-(2-pyridyl)-2-thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form the corresponding sulfonyl derivative.
Substitution: The phenyl and pyridyl groups can participate in electrophilic aromatic substitution reactions.
Complexation: The compound can form coordination complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used.
Complexation: Transition metal salts such as copper(II) chloride (CuCl₂) and nickel(II) sulfate (NiSO₄) are employed.
Major Products
Oxidation: Formation of sulfonyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Complexation: Metal-thiourea complexes.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(2-pyridyl)-2-thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(2-pyridyl)-2-thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of metalloproteins and enzymes. The phenyl and pyridyl groups contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-3-(2-pyridyl)urea: Similar structure but with an oxygen atom replacing the sulfur atom in the thiourea moiety.
1-Phenyl-3-(2-pyridyl)propane-1,3-dione: Contains a diketone moiety instead of the thiourea group.
1-Phenyl-3-(2-pyridyl)pyrazole: Features a pyrazole ring instead of the thiourea moiety.
Uniqueness
1-Phenyl-3-(2-pyridyl)-2-thiourea is unique due to the presence of both phenyl and pyridyl groups attached to the thiourea moiety, which imparts distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential therapeutic applications set it apart from similar compounds.
Eigenschaften
IUPAC Name |
1-phenyl-3-pyridin-2-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h1-9H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHXWMRFXORESD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40237196 | |
| Record name | N-Phenyl-N'-2-pyridylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40237196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886-60-2 | |
| Record name | 1-Phenyl-3-(2-pyridyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenyl-N'-2-pyridylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-3-(2-pyridyl)-2-thiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenyl-N'-2-pyridylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40237196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-3-(2-pyridyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the antioxidant properties of 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU)?
A1: Research has shown that PPTU exhibits antioxidant activity against free radicals like DPPH• and ABTS•+. [] The IC50 values, indicating the concentration required to scavenge 50% of the radicals, were determined to be 1.3 × 10–3 M and 1.1 × 10–3 M for DPPH• and ABTS•+, respectively. [] Further computational analysis using the M05-2X/6-311++G(d,p) level of theory revealed that PPTU primarily neutralizes the HOO• radical through a hydrogen atom transfer (HAT) mechanism, specifically from the N2-H17 position. [] This reaction exhibits a rate constant of 1.44 × 10-1 M-1·s-1. []
Q2: How does the presence of heteroatoms in the structure of thiourea derivatives affect their corrosion inhibition ability?
A2: Studies comparing 1,3-diphenyl-2-thiourea (DPTU) and this compound (PPTU) revealed that the inclusion of a nitrogen atom within the benzene ring of PPTU enhances its corrosion inhibition efficiency on low carbon steel. [] Electrochemical measurements demonstrated that PPTU achieved a higher inhibition efficiency of 97.2% compared to DPTU's 93.1% at identical concentrations (2.0 × 10–4 M) and temperature (30°C). [] Quantum chemical calculations further confirmed that these heteroatoms act as primary adsorption sites on the steel surface, while the benzene rings contribute to the overall electrostatic interaction. []
Q3: What insights have crystallographic studies provided regarding the structure of PPTU complexes?
A3: X-ray crystallography studies have successfully elucidated the structure of various PPTU complexes, including those with bismuth(III). [] For instance, in the complex [BiCl3(pptu)3], bismuth adopts an octahedral coordination geometry, binding with chlorine atoms and sulfur atoms from PPTU ligands. [] This structural information enhances our understanding of PPTU's coordination chemistry and its potential applications.
Q4: Are there any documented examples of PPTU complexes with transition metals?
A4: Yes, PPTU has been shown to form complexes with various transition metals. For example, research highlights the synthesis and characterization of complexes involving PPTU and metals such as cobalt(II), nickel(II), copper(I), zinc(II), palladium(II), cadmium(II), platinum(II), and rhodium(III). [] Furthermore, studies have explored specific PPTU-copper(I) complexes, including chloro-(triphenylphosphine)-[this compound]Cu(I) and chloro-bis[this compound]Cu(I), providing valuable insights into their structural characteristics. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


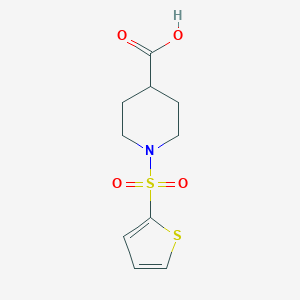
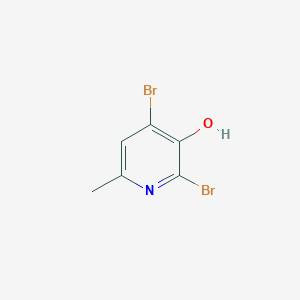
![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)
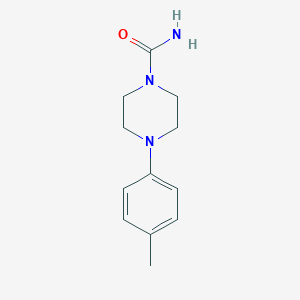
![2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B183032.png)
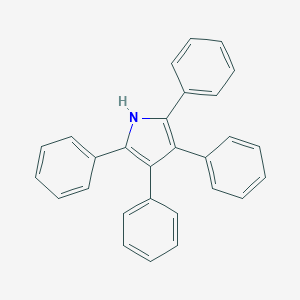
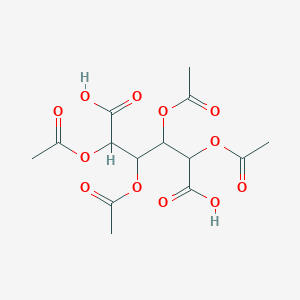
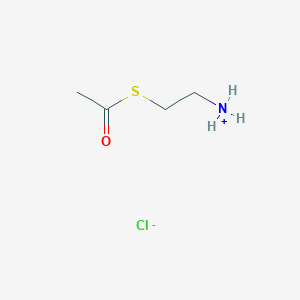
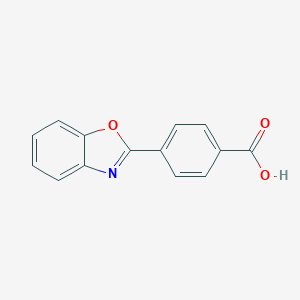
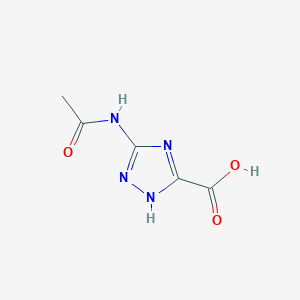
![4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B183040.png)
![Ethyl naphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B183041.png)

![2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]-](/img/structure/B183047.png)
